molecular formula C18H15Cl2N3O3 B4062606 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione

3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione

Cat. No. B4062606
M. Wt: 392.2 g/mol
InChI Key: TWFHYGNISDLJEC-UHFFFAOYSA-N
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Description

3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione, also known as DCPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPI is a member of the imidazolidinedione family and is synthesized using a multistep process that involves the reaction of 3,6-dichlorocarbazole with 2-hydroxypropylamine and 2,4-thiazolidinedione.

Scientific Research Applications

Antioxidant Activity Analysis

The study of antioxidants is crucial in various fields, from food engineering to medicine. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests are used to determine the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, are essential in evaluating the antioxidant capacity of complex samples. The incorporation of electrochemical (bio)sensors provides complementary data, clarifying the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Enzymatic Decolorization and Detoxification

Enzymatic approaches have gained attention for the decolorization and detoxification of textile and synthetic dyes in polluted water. Enzymes like peroxidases and laccases, especially when combined with redox mediators, have shown potential in degrading recalcitrant compounds. This enzymatic treatment is seen as an alternative to conventional methods, providing a solution for treating wastewater on a large scale (Husain, 2006).

Synthesis of Carbazole Alkaloids

Carbazole alkaloids exhibit significant biological activities, including antioxidant properties. The synthesis of highly substituted carbazole rings, pivotal in producing carbazole alkaloids like carquinostatin A and carbazomadurin A, involves complex chemical reactions. The evaluation of these compounds' antioxidant activities through various assays highlights the role of the phenolic carbazole core in their biological efficacy. Such research points towards the potential of these compounds as novel antioxidants (Hieda, 2017).

properties

IUPAC Name

3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFHYGNISDLJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
Reactant of Route 2
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3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
Reactant of Route 6
Reactant of Route 6
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione

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